molecular formula C6H15NO6 B14490131 2,2-Bis(hydroxymethyl)propane-1,3-diol;carbamic acid CAS No. 65506-83-4

2,2-Bis(hydroxymethyl)propane-1,3-diol;carbamic acid

Cat. No.: B14490131
CAS No.: 65506-83-4
M. Wt: 197.19 g/mol
InChI Key: KWYQXDHRZYRWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to undergo various chemical reactions, such as esterification and oxidation, to form different products. Its molecular structure, which includes four hydroxyl groups, allows it to interact with various molecular targets and pathways. For example, it can inhibit enzyme activity via chelation of metal ions . This property makes it useful in various applications, including the synthesis of polyfunctionalized derivatives and the stabilization of biochemical compounds .

Comparison with Similar Compounds

2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which make it a highly versatile building block for the synthesis of various compounds. Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, trimethylolethane, and orthocarbonic acid . These compounds share structural similarities but differ in the number and arrangement of hydroxyl groups, which affect their chemical properties and applications. For example, neopentyl glycol has two hydroxyl groups, while trimethylolethane has three . The presence of four hydroxyl groups in pentaerythritol makes it particularly useful for the synthesis of polyfunctionalized derivatives and other complex molecules .

Properties

CAS No.

65506-83-4

Molecular Formula

C6H15NO6

Molecular Weight

197.19 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;carbamic acid

InChI

InChI=1S/C5H12O4.CH3NO2/c6-1-5(2-7,3-8)4-9;2-1(3)4/h6-9H,1-4H2;2H2,(H,3,4)

InChI Key

KWYQXDHRZYRWBR-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)CO)O.C(=O)(N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.